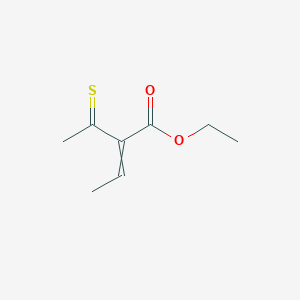![molecular formula C15H20AsNO4S B14645506 4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid CAS No. 54011-01-7](/img/structure/B14645506.png)
4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid is an organoarsenic compound that combines aniline and arsenic functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl-(2-methylphenyl)arsanyl]aniline typically involves the reaction of 4-aminophenylarsine with ethyl iodide in the presence of a base. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of arsenic compounds.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Ethyl-(2-methylphenyl)arsanyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Arsenic oxides and substituted aniline derivatives.
Reduction: Primary amines.
Substitution: Halogenated aniline derivatives.
Applications De Recherche Scientifique
4-[Ethyl-(2-methylphenyl)arsanyl]aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential use in biological assays and as a tool for studying arsenic metabolism.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-[Ethyl-(2-methylphenyl)arsanyl]aniline involves its interaction with cellular components. The compound can bind to thiol groups in proteins, affecting their function. This interaction can disrupt cellular processes and lead to various biological effects. The molecular targets include enzymes involved in cellular metabolism and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[Methyl-(2-methylphenyl)arsanyl]aniline
- 4-[Ethyl-(3-methylphenyl)arsanyl]aniline
- 4-[Ethyl-(2-chlorophenyl)arsanyl]aniline
Uniqueness
4-[Ethyl-(2-methylphenyl)arsanyl]aniline is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interaction with biological molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.
Propriétés
Numéro CAS |
54011-01-7 |
|---|---|
Formule moléculaire |
C15H20AsNO4S |
Poids moléculaire |
385.3 g/mol |
Nom IUPAC |
4-[ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid |
InChI |
InChI=1S/C15H18AsN.H2O4S/c1-3-16(13-8-10-14(17)11-9-13)15-7-5-4-6-12(15)2;1-5(2,3)4/h4-11H,3,17H2,1-2H3;(H2,1,2,3,4) |
Clé InChI |
AJPYQEQFTDUCTG-UHFFFAOYSA-N |
SMILES canonique |
CC[As](C1=CC=C(C=C1)N)C2=CC=CC=C2C.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


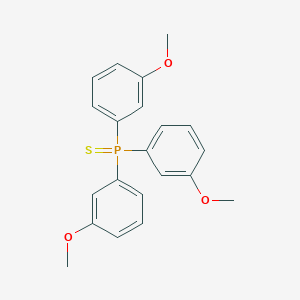
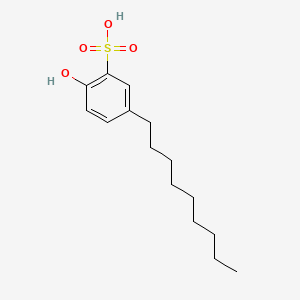
![1,3,5-Trichloro-2-[3-(2-chloroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14645438.png)

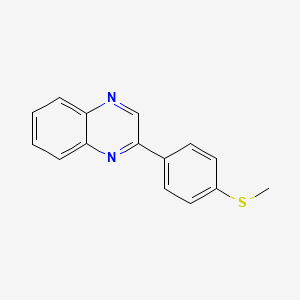
![4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol](/img/structure/B14645462.png)

![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)
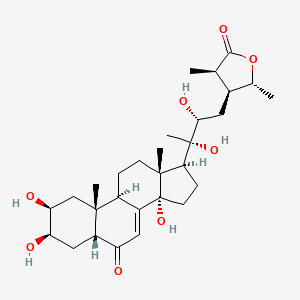
![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
![1-[3-(Benzyloxy)-4-methoxyphenyl]-N-methylmethanamine](/img/structure/B14645504.png)
![7,7,10,10-Tetramethyl-1,4,8-trioxa-9-azaspiro[4.6]undecane](/img/structure/B14645514.png)
